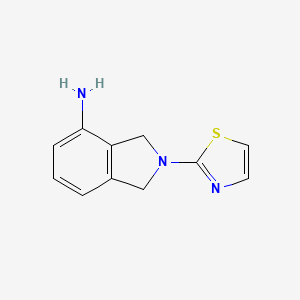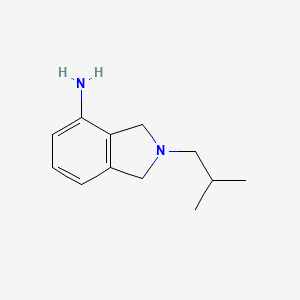
2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-4-amine
説明
2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-4-amine, also known as SNC80, is a selective agonist of the delta-opioid receptor (DOR). The DOR is a member of the opioid receptor family, which plays an important role in pain modulation, mood regulation, and reward processing. SNC80 has been widely studied for its potential therapeutic applications, especially in the treatment of chronic pain and drug addiction.
作用機序
2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-4-amine selectively activates DORs, which are primarily located in the peripheral and central nervous systems. DOR activation leads to the inhibition of adenylate cyclase activity and the opening of potassium channels, resulting in hyperpolarization of the cell membrane and a decrease in neuronal excitability. This leads to a reduction in pain perception and a modulation of the reward circuitry in the brain.
Biochemical and Physiological Effects:
2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-4-amine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain perception in animal models of acute and chronic pain, without causing respiratory depression or other side effects commonly associated with traditional opioid analgesics. It has also been suggested to have anti-inflammatory effects, which may contribute to its analgesic properties.
実験室実験の利点と制限
2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-4-amine has several advantages for use in laboratory experiments. It is highly selective for DORs, which allows for more precise targeting of these receptors in experimental settings. It also has fewer side effects than traditional opioid analgesics, which reduces the potential for confounding variables in experiments.
However, there are also limitations to the use of 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-4-amine in laboratory experiments. It has a relatively short half-life, which may require frequent dosing in experiments. It also has limited solubility in water, which may require the use of organic solvents for administration.
将来の方向性
There are several future directions for research on 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-4-amine. One area of interest is the potential use of 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-4-amine in the treatment of neuropathic pain, which is often difficult to manage with traditional analgesics. Another area of interest is the potential use of 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-4-amine in the treatment of drug addiction, particularly in combination with other medications or behavioral therapies.
Other potential future directions include investigating the molecular mechanisms underlying the analgesic and anti-inflammatory effects of 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-4-amine, as well as exploring the potential for 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-4-amine to modulate other physiological processes beyond pain and addiction. Overall, 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-4-amine has significant potential for therapeutic applications in a variety of fields, and continued research in this area is warranted.
科学的研究の応用
2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-4-amine has been extensively studied for its potential therapeutic applications in various fields of medicine. In the field of pain management, 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-4-amine has been shown to have analgesic effects in animal models of acute and chronic pain. It has also been suggested to have fewer side effects than traditional opioid analgesics, such as morphine.
In the field of drug addiction, 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-4-amine has been investigated for its potential to reduce drug-seeking behavior and withdrawal symptoms in animal models of addiction. It has been suggested that the activation of DORs by 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-4-amine may modulate the reward circuitry in the brain, leading to a reduction in drug cravings and relapse.
特性
IUPAC Name |
2-(2-methylpropyl)-1,3-dihydroisoindol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-9(2)6-14-7-10-4-3-5-12(13)11(10)8-14/h3-5,9H,6-8,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDAIRHLVCVACH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC2=C(C1)C(=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



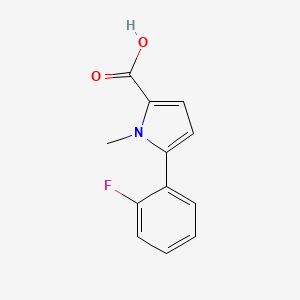
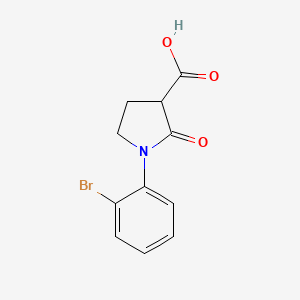
![2-Chloropyrido[4,3-d]pyrimidine](/img/structure/B3200139.png)
![(1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-3-yl)methanamine](/img/structure/B3200141.png)
![(1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-2-yl)methanamine](/img/structure/B3200148.png)
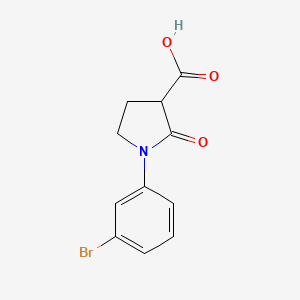
![[1-(3-Methoxyphenyl)pyrrolidin-3-yl]methanamine](/img/structure/B3200157.png)

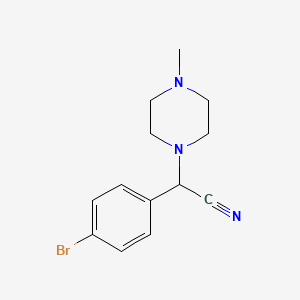
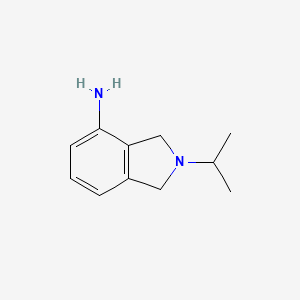
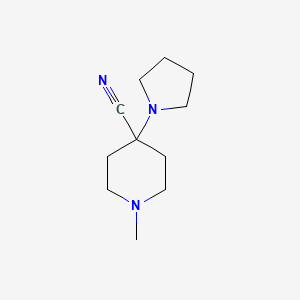

![[1-(3-Methylbutyl)piperidin-4-yl]methanamine](/img/structure/B3200197.png)
